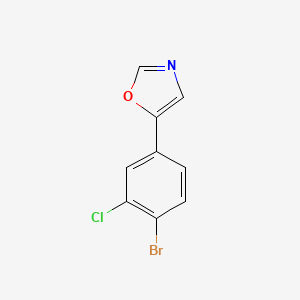

5-(4-Bromo-3-chlorophenyl)-1,3-oxazole

Descripción

Significance of the Oxazole (B20620) Heterocyclic Scaffold in Contemporary Organic and Medicinal Chemistry

The 1,3-oxazole ring is a five-membered heterocyclic scaffold containing one oxygen and one nitrogen atom. d-nb.infotandfonline.com This structural motif is not merely a synthetic curiosity but is a recurring feature in a multitude of natural products and pharmacologically active molecules. researchgate.netnih.gov Its prevalence in nature, from marine alkaloids to complex metabolites, hints at its evolutionary selection for specific biological functions. researchgate.netmdpi.com

In medicinal chemistry, the oxazole nucleus is considered a "privileged scaffold" due to its ability to interact with various biological targets through diverse non-covalent interactions like hydrogen bonding and π–π stacking. nih.govrsc.orgresearchgate.net This versatility has led to the incorporation of the oxazole ring into numerous therapeutic agents. nih.gov Derivatives of the oxazole scaffold have demonstrated a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antidiabetic properties. d-nb.infoiajps.comthepharmajournal.com The stability of the aromatic oxazole ring, coupled with its capacity for substitution at three different positions (C2, C4, and C5), provides a robust framework for the rational design of new chemical entities with tailored pharmacological profiles. nih.govthepharmajournal.com

Table 1: Selected Biological Activities of Oxazole Derivatives

| Biological Activity | Description |

|---|---|

| Antimicrobial | Inhibition of bacterial and fungal growth. researchgate.net |

| Anticancer | Cytotoxic effects against various cancer cell lines. nih.govbiointerfaceresearch.com |

| Anti-inflammatory | Modulation of inflammatory pathways, such as COX-2 inhibition. thepharmajournal.com |

| Antitubercular | Activity against Mycobacterium tuberculosis. nih.govderpharmachemica.com |

| Antidiabetic | Potential to manage blood sugar levels. iajps.com |

Overview of Aryl-Substituted Oxazole Chemistry and its Research Trajectory

The attachment of aryl (aromatic) groups to the oxazole core gives rise to aryl-substituted oxazoles, a class of compounds with significant applications in both medicinal chemistry and materials science. The research trajectory for these compounds has been marked by the development of increasingly efficient and versatile synthetic methodologies.

Classic methods for oxazole synthesis include the Robinson-Gabriel synthesis and the Bredereck reaction. ijpsonline.com However, a particularly impactful method for creating aryl-substituted oxazoles is the Van Leusen oxazole synthesis, which involves the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC). nih.govresearchgate.net This reaction is highly valued for its reliability and tolerance of a wide range of functional groups on the aryl aldehyde starting material. nih.govmdpi.com

Recent advancements have focused on transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck couplings, to introduce aryl substituents onto a pre-formed oxazole ring. ijpsonline.commdpi.com Furthermore, direct C-H arylation techniques are emerging as a more atom-economical approach, avoiding the need for pre-functionalized starting materials. tandfonline.comnih.gov This evolution in synthetic strategy allows chemists to construct complex, polysubstituted aryl-oxazoles with high precision, facilitating the exploration of their structure-activity relationships (SAR). semanticscholar.org

Specific Context of 5-(4-Bromo-3-chlorophenyl)-1,3-oxazole as a Compound of Academic Interest

Within the vast family of aryl-oxazoles, 5-(4-Bromo-3-chlorophenyl)-1,3-oxazole emerges as a compound of specific academic interest primarily due to its functionality as a versatile synthetic intermediate. The structure features a di-halogenated phenyl ring attached to the C5 position of the oxazole core. This specific arrangement of chloro and bromo substituents offers distinct opportunities for further chemical modification.

The bromine atom, in particular, is a key functional handle. It is well-suited for participation in a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Sonogashira couplings. mdpi.com This allows for the strategic introduction of new carbon-carbon or carbon-heteroatom bonds at the para-position of the phenyl ring. The chlorine atom, being less reactive in these coupling reactions, can remain intact, allowing for sequential and site-selective modifications.

This differential reactivity makes 5-(4-Bromo-3-chlorophenyl)-1,3-oxazole a valuable building block for creating libraries of more complex molecules. Researchers can use this compound as a starting point to systematically vary the substituent at the 4-position of the phenyl ring, enabling the investigation of how these modifications impact the biological activity or material properties of the final products. Its utility lies not in its own end-use application, but in its potential to be transformed into a wide array of novel, more complex oxazole derivatives for further study.

Table 2: Properties of 5-(4-Bromo-3-chlorophenyl)-1,3-oxazole

| Property | Value |

|---|---|

| Molecular Formula | C₉H₅BrClNO |

| Molecular Weight | 258.50 g/mol |

| Structure | A 1,3-oxazole ring substituted at the 5-position with a 4-bromo-3-chlorophenyl group. |

| Key Reactive Site | The bromo substituent on the phenyl ring, ideal for cross-coupling reactions. |

| Primary Role | Synthetic intermediate or building block in chemical research. |

Research Gaps and Future Directions in 5-(4-Bromo-3-chlorophenyl)-1,3-oxazole Studies

While the utility of 5-(4-Bromo-3-chlorophenyl)-1,3-oxazole as a synthetic intermediate is clear, its own properties and potential applications remain largely unexplored in the public scientific literature. The primary research gap is the lack of published studies detailing the synthesis and application of this specific compound.

Future research directions could branch into several promising areas:

Exploration of Synthetic Applications: A systematic study could be undertaken to demonstrate the compound's utility in a range of cross-coupling reactions. This would involve reacting it with various boronic acids, organostannanes, and terminal alkynes to create a library of novel 5-aryl-oxazole derivatives. The efficiency and scope of these reactions would be of significant interest to synthetic chemists.

Investigation of Biological Activity: Although its primary role is as an intermediate, the compound itself, along with the novel derivatives synthesized from it, should be screened for a wide range of biological activities. Given the known pharmacological profile of oxazoles, screening for anticancer, antimicrobial, and anti-inflammatory properties would be a logical starting point. researchgate.net

Materials Science Applications: Aryl-oxazoles can possess interesting photophysical properties, making them candidates for use in organic light-emitting diodes (OLEDs) or as fluorescent probes. thepharmajournal.com Future studies could investigate the photoluminescent properties of 5-(4-Bromo-3-chlorophenyl)-1,3-oxazole and its derivatives.

Development of Novel Synthetic Routes: Research into new, more efficient, or greener methods for the synthesis of 5-(4-Bromo-3-chlorophenyl)-1,3-oxazole itself could also be a valuable contribution to the field of heterocyclic chemistry.

In essence, 5-(4-Bromo-3-chlorophenyl)-1,3-oxazole represents a starting point. The existing research gap provides a clear opportunity for future investigations to build upon the foundational chemistry of this scaffold and explore new frontiers in medicinal chemistry and materials science. researchgate.netjournalajst.com

Structure

3D Structure

Propiedades

IUPAC Name |

5-(4-bromo-3-chlorophenyl)-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrClNO/c10-7-2-1-6(3-8(7)11)9-4-12-5-13-9/h1-5H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDDOPYYQANMGDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CN=CO2)Cl)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.50 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 4 Bromo 3 Chlorophenyl 1,3 Oxazole and Relevant Analogues

Established Classical Synthetic Routes to the Oxazole (B20620) Ring System

The classical syntheses of oxazoles are versatile methods that have been refined over decades. These routes typically involve the formation of the C-O and C=N bonds of the heterocyclic ring through cyclization and dehydration or condensation mechanisms.

The Robinson-Gabriel synthesis, reported independently by Sir Robert Robinson (1909) and Siegmund Gabriel (1910), is a cornerstone method for oxazole formation. synarchive.com It involves the intramolecular cyclization and subsequent dehydration of α-acylamino ketones, typically promoted by strong acids. synarchive.comwikipedia.org

Mechanism: The reaction is initiated by the protonation of the ketone carbonyl oxygen, which facilitates enolization. The enol oxygen then attacks the amide carbonyl carbon, forming a five-membered oxazoline (B21484) intermediate. Subsequent dehydration of this intermediate under the acidic conditions yields the aromatic oxazole ring. ijpsonline.com An alternative mechanistic pathway involves protonation of the amide carbonyl, followed by nucleophilic attack from the ketone oxygen. Studies using oxygen-18 labeling have confirmed that the amide oxygen is incorporated into the oxazole ring, while the ketone oxygen is eliminated as water.

Application to 5-(4-Bromo-3-chlorophenyl)-1,3-oxazole: To synthesize the target compound via this route, the required precursor would be N-(2-(4-bromo-3-chlorophenyl)-2-oxoethyl)formamide. This α-acylamino ketone could be prepared by first brominating 1-(4-bromo-3-chlorophenyl)ethanone (B1292022) to yield 2-bromo-1-(4-bromo-3-chlorophenyl)ethanone (B3030163). Subsequent reaction with a formamide (B127407) source would provide the necessary precursor for the acid-catalyzed cyclodehydration.

Table 1: Overview of Robinson-Gabriel Synthesis

| Feature | Description |

| Reactants | α-Acylamino ketone |

| Reagents | Cyclodehydrating agents (e.g., H₂SO₄, P₂O₅, POCl₃, TFAA) wikipedia.org |

| Product | 2,5-Disubstituted or 2,4,5-trisubstituted oxazoles |

| Key Step | Intramolecular cyclodehydration wikipedia.org |

| Advantages | Well-established, provides access to a variety of substituted oxazoles. |

Discovered by Emil Fischer in 1896, this method involves the condensation of a cyanohydrin with an aldehyde in the presence of anhydrous hydrogen chloride. ijpsonline.comwikipedia.org It is a classic route primarily for the synthesis of 2,5-disubstituted oxazoles, particularly diaryloxazoles. wikipedia.orgresearchgate.net

Mechanism: The reaction proceeds by dissolving the reactants in a solvent like dry ether, through which dry gaseous hydrogen chloride is passed. wikipedia.org The cyanohydrin first reacts with HCl to form an iminochloride intermediate. This intermediate then reacts with the aldehyde. The nitrogen's lone pair attacks the aldehyde's carbonyl carbon, leading to a cyclization and dehydration cascade that ultimately forms the oxazole ring. wikipedia.org The product typically precipitates as a hydrochloride salt. wikipedia.org

Application to 5-(4-Bromo-3-chlorophenyl)-1,3-oxazole: In the Fischer synthesis, the aldehyde reactant provides the substituent at the C5 position of the oxazole ring. Therefore, to prepare the target compound, 4-bromo-3-chlorobenzaldehyde would be a required starting material. The second component, a cyanohydrin, would need to provide the C2 and N atoms. While typically an aldehyde-derived cyanohydrin is used to install a substituent at the C2 position, for an unsubstituted C2-position, a cyanohydrin derived from formaldehyde (B43269) could theoretically be employed, though this is less common. The reaction generally favors aromatic aldehydes and cyanohydrins. wikipedia.org

Table 2: Overview of Fischer Oxazole Synthesis

| Feature | Description |

| Reactants | Aldehyde cyanohydrin and an aldehyde wikipedia.org |

| Reagents | Anhydrous hydrochloric acid (HCl) in dry ether ijpsonline.comresearchgate.net |

| Product | 2,5-Disubstituted oxazoles wikipedia.org |

| Key Step | Condensation and dehydration-cyclization wikipedia.org |

| Advantages | One of the first methods for 2,5-disubstituted oxazoles; uses readily available aldehydes. |

The Van Leusen oxazole synthesis, developed in 1972, is a highly versatile and widely used method for preparing 5-substituted oxazoles from aldehydes. nih.govmdpi.com The key reagent is tosylmethyl isocyanide (TosMIC), which acts as a three-atom synthon, providing the C2, N, and C4 atoms of the oxazole ring. nih.gov

Mechanism: The reaction is a [3+2] cycloaddition. nih.gov It begins with the base-mediated deprotonation of the acidic methylene (B1212753) group of TosMIC. nih.govorganic-chemistry.org The resulting anion attacks the aldehyde carbonyl group. The subsequent intramolecular cyclization, driven by the attack of the newly formed alkoxide onto the isocyanide carbon, forms a 5-hydroxy-4-tosyl-oxazoline intermediate. nih.govorganic-chemistry.org This intermediate then undergoes base-promoted elimination of p-toluenesulfinic acid (TosH) to yield the aromatic 5-substituted oxazole. nih.govorganic-chemistry.org

Application to 5-(4-Bromo-3-chlorophenyl)-1,3-oxazole: This method is arguably the most direct route to the target compound. The synthesis would involve a one-pot reaction between 4-bromo-3-chlorobenzaldehyde and tosylmethyl isocyanide (TosMIC) in the presence of a base, such as potassium carbonate (K₂CO₃), in a solvent like methanol. nih.gov This approach is well-suited for a variety of aromatic aldehydes, including those with electron-withdrawing groups, and generally proceeds under mild conditions to give good yields of 5-aryl-1,3-oxazoles. nih.govmdpi.com

Table 3: Overview of Van Leusen Oxazole Synthesis

| Feature | Description |

| Reactants | Aldehyde and Tosylmethyl isocyanide (TosMIC) mdpi.com |

| Reagents | Base (e.g., K₂CO₃, K₃PO₄) in an alcohol solvent (e.g., MeOH, IPA) nih.govnih.gov |

| Product | 5-Substituted oxazoles nih.gov |

| Key Step | [3+2] Cycloaddition followed by elimination of p-toluenesulfinic acid nih.gov |

| Advantages | High efficiency, mild conditions, broad substrate scope for aldehydes, direct route to 5-substituted oxazoles. nih.govnih.gov |

The Bredereck reaction provides access to substituted oxazoles through the reaction of α-haloketones with amides. This method is particularly useful for synthesizing 2,4-disubstituted oxazoles.

Mechanism: The reaction typically involves the N-alkylation of the amide by the α-haloketone, followed by cyclization and dehydration. The use of formamide as the amide source is a common strategy to install a hydrogen at the C2 position, leading to 4- or 4,5-substituted oxazoles.

Application to 5-(4-Bromo-3-chlorophenyl)-1,3-oxazole: To apply the Bredereck methodology for the synthesis of 5-(4-Bromo-3-chlorophenyl)-1,3-oxazole, one would require an α-haloketone where the halogen is on the carbon that will become C4 of the oxazole ring. The necessary starting material would be 1-(4-bromo-3-chlorophenyl)-2-haloethanone (e.g., 2-bromo-1-(4-bromo-3-chlorophenyl)ethanone). Reacting this α-haloketone with formamide would, upon heating, lead to cyclization and dehydration to furnish the desired 5-substituted oxazole.

Table 4: Overview of Bredereck Reaction

| Feature | Description |

| Reactants | α-Haloketone and an amide (e.g., formamide) |

| Reagents | Typically heated, sometimes with a dehydrating agent. |

| Product | Substituted oxazoles (e.g., 2,4- or 2,4,5-substituted) |

| Key Step | N-alkylation followed by cyclodehydration. |

| Advantages | Utilizes readily available α-haloketones and amides. |

The cycloisomerization of propargylic amides has emerged as a powerful and versatile strategy for constructing polysubstituted oxazoles under mild conditions. nih.gov This transformation can be promoted by various catalysts, including transition metals (e.g., gold, zinc), acids, or even silica (B1680970) gel. nih.govnih.govacs.org

Mechanism: The reaction generally proceeds via a 5-exo-dig cyclization. researchgate.net A catalyst, such as a gold(I) or zinc(II) species, activates the alkyne triple bond, making it susceptible to intramolecular nucleophilic attack by the amide oxygen. acs.orgresearchgate.net This forms a vinyl-metal species or a related intermediate, which then undergoes protonolysis or isomerization to afford the final oxazole product. The specific pathway can vary depending on the catalyst and substrates used. nih.govacs.org

Application to 5-(4-Bromo-3-chlorophenyl)-1,3-oxazole: For the synthesis of the target compound, the required starting material would be N-propargyl-4-bromo-3-chlorobenzamide. This amide can be readily prepared from the condensation of 4-bromo-3-chlorobenzoyl chloride (derived from the corresponding carboxylic acid) and propargylamine. Subsequent treatment of this amide with a suitable catalyst, such as zinc triflate (Zn(OTf)₂) or a gold catalyst, would induce the cycloisomerization to yield 5-(4-bromo-3-chlorophenyl)-1,3-oxazole. acs.org

Table 5: Overview of Propargylic Amide Cycloisomerization

| Feature | Description |

| Reactants | Propargylic amide |

| Reagents | Catalyst (e.g., Au(I), Zn(II), silica gel) nih.govacs.org |

| Product | Substituted oxazoles |

| Key Step | 5-exo-dig intramolecular cyclization researchgate.net |

| Advantages | Mild conditions, high efficiency, and broad functional group tolerance. nih.gov |

This category encompasses several related methods that form the oxazole ring through the condensation of two key fragments. A prominent example is the reaction between α-haloketones and primary amides, which is the basis of the Bredereck reaction discussed previously.

Another important condensation strategy involves the reaction of an α-dicarbonyl compound (or its equivalent) with an amide. For instance, reacting an arylglyoxal with an ammonia (B1221849) source can lead to the formation of a 5-aryl oxazole.

Application to 5-(4-Bromo-3-chlorophenyl)-1,3-oxazole: A plausible route using this strategy would start with 4-bromo-3-chlorobenzoyl chloride . Friedel-Crafts acylation followed by oxidation (e.g., with selenium dioxide) could yield (4-bromo-3-chlorophenyl)glyoxal. Condensation of this α-ketoaldehyde with a source of ammonia and a C2 fragment, such as formamide, under dehydrating conditions would lead to the formation of the 5-(4-bromo-3-chlorophenyl)-1,3-oxazole ring. Alternatively, the reaction of 2-bromo-1-(4-bromo-3-chlorophenyl)ethanone with formamide, as described in the Bredereck reaction, is a direct and effective condensation method. ijpsonline.com

Table 6: Overview of General Condensation Reactions

| Feature | Description |

| Reactants | e.g., α-Haloketone and amide; α-Dicarbonyl and ammonia source |

| Reagents | Dehydrating agent, heat |

| Product | Substituted oxazoles |

| Key Step | Intermolecular condensation followed by cyclodehydration |

| Advantages | Convergent approach using different starting material classes. |

Advanced and Sustainable Synthetic Approaches for Aryl Oxazoles

The quest for efficient and environmentally benign synthetic methods has led to the development of advanced strategies for constructing the aryl-oxazole linkage. These approaches often rely on transition-metal catalysis, which allows for high selectivity and functional group tolerance under milder reaction conditions compared to classical methods.

Metal-Catalyzed Cross-Coupling Reactions

Transition-metal catalysis has revolutionized the synthesis of biaryl and heterobiaryl compounds, including 5-aryl-oxazoles. Palladium, copper, gold, and nickel catalysts have each demonstrated unique advantages in forging the crucial carbon-carbon bond between an aryl group and the oxazole core.

Palladium-catalyzed direct C-H arylation has emerged as a powerful tool for the synthesis of 5-aryl-oxazoles, avoiding the need for pre-functionalized starting materials. acs.orgnih.govbeilstein-journals.orgresearchgate.net This approach allows for the direct coupling of an oxazole with an aryl halide or triflate.

Research has demonstrated that high regioselectivity for either C-2 or C-5 arylation of the oxazole ring can be achieved by carefully selecting the phosphine (B1218219) ligand and solvent. acs.orgnih.govorganic-chemistry.org For the desired C-5 arylation, polar solvents in combination with specific phosphine ligands are preferred. acs.orgnih.govresearchgate.net This methodology offers a direct route to compounds like 5-(4-Bromo-3-chlorophenyl)-1,3-oxazole by coupling 1,3-oxazole with 1-bromo-4-chloro-2-iodobenzene (B582995) or a related aryl halide. The use of phosphine-free palladium catalysts has also been reported for regiodivergent C-2 or C-5 direct arylations. researchgate.net

A notable example is the work by Strotman et al., who developed complementary methods for the direct arylation of oxazole with high regioselectivity. acs.orgnih.govorganic-chemistry.org Their findings are summarized in the table below:

| Catalyst System | Regioselectivity | Arylating Agent | Reference |

| Palladium with specific phosphines in polar solvents | C-5 | Aryl bromides, chlorides, iodides, and triflates | acs.orgnih.gov |

| Palladium with specific phosphines in nonpolar solvents | C-2 | Aryl bromides, chlorides, iodides, and triflates | acs.orgnih.gov |

| Phosphine-free Pd(OAc)₂/KOAc | C-5 | Aryl halides | researchgate.net |

Copper catalysis offers a cost-effective and efficient alternative for the synthesis of oxazole derivatives. nih.govscispace.comacs.orgacs.orgjetir.org Copper-catalyzed methods often involve the cyclization of acyclic precursors or the direct functionalization of pre-formed oxazole rings.

One prominent strategy involves the copper-catalyzed oxidative cyclization of enamides to form 2,5-disubstituted oxazoles. nih.govscispace.com This method utilizes copper(II) catalysts to facilitate the intramolecular C-H functionalization of enamides at room temperature, providing access to a variety of oxazoles in moderate to high yields. nih.gov Another approach is the copper-catalyzed tandem oxidative cyclization of benzylamines and 1,3-dicarbonyl compounds, which yields polysubstituted oxazoles under mild conditions. acs.org

Furthermore, copper-catalyzed C-O/C-N coupling reactions have been developed for the chemodivergent synthesis of oxazoles and other heterocycles from phenylalanine derivatives. acs.org The choice of directing group on the substrate dictates the selective formation of either the C-O or C-N bond.

Key findings in copper-catalyzed oxazole synthesis are highlighted below:

| Catalytic Method | Starting Materials | Key Features | Reference |

| Oxidative Cyclization | Enamides | Room temperature, vinylic C-H functionalization | nih.govscispace.com |

| Tandem Oxidative Cyclization | Benzylamines and 1,3-dicarbonyls | Mild conditions, readily available starting materials | acs.org |

| Selective C-O/C-N Coupling | Phenylalanine derivatives | Chemodivergent, controlled by directing groups | acs.org |

Gold catalysis has gained prominence for its ability to activate alkynes and other unsaturated systems under mild conditions, enabling unique transformations for oxazole synthesis. nih.govscispace.comrhhz.netacs.orgrsc.org

A notable gold-catalyzed method is the synthesis of 2,5-disubstituted oxazoles from N-propargylcarboxamides. acs.org This reaction proceeds through a 5-methylene-4,5-dihydrooxazole intermediate, which can be observed and isolated. Gold(I) catalysts effectively promote the cyclization under mild conditions. acs.org Another innovative approach involves the gold-catalyzed regioselective [3+2] cycloaddition of alkynyl triazenes with 1,2,4-dioxazoles to produce fully substituted oxazoles. nih.govscispace.comrsc.org This method is characterized by its use of readily available starting materials and mild reaction conditions. nih.govscispace.comrsc.org

The following table summarizes key gold-catalyzed synthetic routes to oxazoles:

| Catalytic Method | Starting Materials | Key Features | Reference |

| Cyclization of N-propargylcarboxamides | N-propargylcarboxamides | Mild conditions, observable intermediate | acs.org |

| [3+2] Cycloaddition | Alkynyl triazenes and 1,2,4-dioxazoles | High regioselectivity, readily available precursors | nih.govscispace.comrsc.org |

| Alkyne Oxidation | Terminal alkynes and nitriles | Efficient synthesis of 2,5-disubstituted oxazoles | rhhz.net |

Nickel catalysis provides a more economical option for cross-coupling reactions compared to palladium, and it has been successfully applied to the synthesis of aryl oxazoles. nih.govnih.govfigshare.comfigshare.com Nickel-catalyzed direct arylation of azoles with aryl bromides has been developed, offering a cost-efficient route to C-2 arylated oxazoles. figshare.com

Furthermore, nickel catalysts have been employed in the coupling of azoles with aromatic nitriles, expanding the range of suitable electrophiles for C-H arylation. nih.gov The use of BPh₃ as an additive has been shown to promote these arylations with a variety of oxazoles and benzonitriles. nih.gov Another strategy involves the nickel-catalyzed cross-coupling of 2-methylthio-oxazole with organozinc reagents to synthesize 2-substituted oxazoles. figshare.com

Key nickel-catalyzed methodologies for oxazole synthesis include:

| Catalytic Method | Coupling Partners | Key Features | Reference |

| Direct Arylation | Oxazoles and aryl bromides | Cost-efficient C-2 arylation | figshare.com |

| Coupling with Aromatic Nitriles | Azoles and aromatic nitriles | Expanded electrophile scope, promoted by BPh₃ | nih.gov |

| Cross-Coupling | 2-Methylthio-oxazole and organozinc reagents | Synthesis of 2-substituted oxazoles | figshare.com |

Green Chemistry Principles in Oxazole Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of oxazoles to minimize environmental impact and enhance sustainability. ijpsonline.comrsc.orgijpsonline.comrsc.orgnih.gov This includes the use of greener solvents, catalysts, and energy sources, as well as developing more atom-economical reactions.

Electrochemical synthesis has emerged as a sustainable method for oxazole formation. rsc.orgrsc.org For instance, a phosphine-mediated deoxygenative [3+2] cycloaddition of carboxylic acids and isocyanides can be achieved electrochemically, avoiding the need for transition metals and chemical oxidants. rsc.org Another electrochemical approach involves a four-component reaction of terminal alkynes, (thio)xanthenes, nitriles, and water, which is highly atom-economical. rsc.org

The use of sustainable catalysts, such as calcium, has also been explored. nih.gov A calcium-catalyzed elimination-cyclization of N-acyl-N,O-acetals with isocyanides provides a rapid and high-yielding route to 5-amino-oxazoles using an environmentally benign catalyst and solvent. nih.gov Microwave-assisted synthesis and the use of aqueous media are other green approaches that have been applied to classical reactions like the van Leusen oxazole synthesis to improve efficiency and reduce the use of hazardous solvents. mdpi.com

Examples of green synthetic approaches to oxazoles are presented below:

| Green Approach | Reaction Type | Key Advantages | Reference |

| Electrochemical Synthesis | Phosphine-mediated deoxygenative [3+2] cycloaddition | Transition-metal and oxidant-free | rsc.org |

| Electrochemical Synthesis | Four-component reaction | High atom economy, catalyst-free | rsc.org |

| Calcium Catalysis | Elimination-cyclization | Sustainable catalyst, rapid reaction | nih.gov |

| Microwave-Assisted Synthesis | van Leusen oxazole synthesis | Increased efficiency, reduced reaction times | mdpi.com |

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. ijpsonline.comsemanticscholar.org For the synthesis of 5-aryl-1,3-oxazoles, microwave irradiation has been successfully applied to the [3+2] cycloaddition reaction between substituted aryl aldehydes and TosMIC. acs.orgnih.gov

This method is noted for its efficiency, with reactions often completing in minutes. ijpsonline.comnih.gov For instance, the reaction of various aryl aldehydes with TosMIC using potassium phosphate (B84403) (K₃PO₄) as a base in isopropanol (B130326) under microwave irradiation (350 W) at 65 °C yields the corresponding 5-aryl oxazoles in as little as 8 minutes with excellent yields. acs.orgnih.gov The choice and stoichiometry of the base are crucial; using two equivalents of a strong base like K₃PO₄ favors the formation of the 5-substituted oxazole, while using one equivalent can lead to the formation of a 4,5-disubstituted oxazoline intermediate. acs.orgresearchgate.net The protocol has been shown to be scalable, demonstrating its potential for larger-scale production. nih.gov

Table 1: Examples of Microwave-Assisted Synthesis of 5-Aryl Oxazoles This table is generated based on data for analogous compounds.

| Aldehyde Precursor | Base (Equivalents) | Solvent | Power/Temp | Time (min) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Benzaldehyde | K₃PO₄ (2) | Isopropanol | 350 W / 65 °C | 8 | 96 | nih.gov |

| 4-Chlorobenzaldehyde | K₃PO₄ (2) | Isopropanol | 350 W / 65 °C | 8 | 94 | acs.org |

| 4-Methylbenzaldehyde | K₃PO₄ (2) | Isopropanol | 350 W / 65 °C | 8 | 95 | nih.gov |

| 4-Methoxybenzaldehyde | K₃PO₄ (2) | Isopropanol | 350 W / 65 °C | 10 | 92 | nih.gov |

Ultrasound-Assisted Synthesis

Ultrasound irradiation, or sonochemistry, provides mechanical energy that creates, expands, and implodes microscopic gas bubbles in a liquid, a phenomenon known as acoustic cavitation. This process generates localized high-pressure and high-temperature zones, enhancing reaction rates and yields. nih.gov As a green chemistry technique, it is valued for its energy efficiency and ability to promote reactions under mild conditions. ijpsonline.comresearchgate.net

The application of ultrasound has been reported for the synthesis of various heterocycles, including oxazoles, often resulting in improved outcomes compared to silent (non-irradiated) reactions. nih.gov For example, the synthesis of 2-aryl benzoxazoles has been achieved using ultrasound irradiation in the presence of a nanocatalyst, demonstrating the method's utility. researchgate.net A notable study combined ultrasound with deep eutectic solvents to create a rapid and energy-efficient synthesis of oxazoles. researchgate.net This synergistic approach highlights a promising direction for the sustainable production of halogenated aryl oxazoles.

Application of Ionic Liquids and Deep Eutectic Solvents

The push towards greener chemical processes has spurred interest in alternative solvents to replace volatile organic compounds (VOCs). nih.gov Ionic liquids (ILs) and deep eutectic solvents (DESs) have gained significant attention as environmentally benign reaction media due to their low volatility, non-flammability, thermal stability, and potential for recyclability. ijpsonline.comnih.govmdpi.com

DESs, which are mixtures of a hydrogen bond donor (HBD) and a hydrogen bond acceptor (HBA), are particularly attractive because they are often biodegradable, non-toxic, and can be prepared from inexpensive, natural sources. mdpi.comresearchgate.netresearchgate.net A common example is a mixture of choline (B1196258) chloride (ChCl) and urea. nih.gov These solvents can do more than just replace traditional ones; they can also act as catalysts due to their unique hydrogen-bonding capabilities. nih.gov

In the context of oxazole synthesis, a one-pot Van Leusen reaction has been successfully performed in the ionic liquid [bmim]Br, which could be reused up to six times without a significant drop in yield. ijpsonline.com Another study demonstrated the synthesis of oxazoles in a DES composed of choline chloride and urea, coupled with ultrasound irradiation, which dramatically reduced reaction times and improved energy efficiency. researchgate.netresearchgate.net

Table 2: Deep Eutectic Solvents (DES) Used in Heterocyclic Synthesis This table is generated based on data for analogous reactions.

| Hydrogen Bond Acceptor (HBA) | Hydrogen Bond Donor (HBD) | Molar Ratio | Application | Reference |

|---|---|---|---|---|

| Choline Chloride | Urea | 1:2 | Oxazole Synthesis | researchgate.netresearchgate.net |

| Choline Chloride | Glycerol | 1:2 | Protection Reactions | mdpi.com |

| Choline Chloride | Ethylene Glycol | 1:2 | General Synthesis | researchgate.net |

| Betaine Hydrochloride | Glycolic Acid | - | General Synthesis | researchgate.net |

Aqueous Medium and Solvent-Free Protocols

Conducting organic reactions in water or without any solvent are cornerstone principles of green chemistry. Water is an ideal solvent due to its non-toxicity, non-flammability, and low cost. An efficient protocol for the formation of oxazoles from various aldehydes and TosMIC has been developed using water as a solvent at 50 °C in the presence of triethylamine (B128534) and β-cyclodextrin (β-CD). nih.gov The β-CD likely acts as a phase-transfer catalyst, facilitating the reaction between the organic substrates in the aqueous medium.

Solvent-free reactions, often performed by grinding solid reactants together or with minimal heating, reduce waste and simplify product purification. ijpsonline.com For example, the Erlenmeyer synthesis of azalactones, which are precursors to some oxazoles, can be performed under solvent-free conditions using a catalyst like MgO/Al₂O₃ with microwave assistance. ijpsonline.com Similarly, the synthesis of 2-aryloxazolo-[4,5-b]pyridines has been achieved under solvent-free, microwave-irradiated conditions, highlighting the synergy between these green techniques. ijpsonline.com

C-H Functionalization Strategies

Direct C-H functionalization has revolutionized the synthesis of complex molecules by offering a more atom-economical alternative to traditional cross-coupling reactions (e.g., Suzuki, Stille), which require pre-functionalization of starting materials. beilstein-journals.orgresearchgate.net In the oxazole series, palladium-catalyzed direct arylation allows for the formation of a C-C bond between a C-H bond on the oxazole ring and an aryl halide. organic-chemistry.orgresearchgate.net

This methodology is highly regioselective, with arylation typically occurring at the C2 position of the oxazole ring when it is unsubstituted. beilstein-journals.orgorganic-chemistry.org Various palladium catalysts, such as Pd(PPh₃)₄ and PdCl(dppb)(C₃H₅), have been employed effectively. beilstein-journals.orgorganic-chemistry.orgresearchgate.net The reaction tolerates a wide array of functional groups on both the oxazole and the aryl halide partner, making it a versatile tool for late-stage functionalization in synthetic sequences. organic-chemistry.orgresearchgate.net This strategy could be envisioned for the synthesis of 2-substituted-5-(4-bromo-3-chlorophenyl)-1,3-oxazole derivatives.

Photoredox-Catalyzed Cyclization Reactions

Visible-light photoredox catalysis is a rapidly growing field in organic synthesis that enables the formation of chemical bonds under exceptionally mild conditions, often at room temperature. researchgate.netorganic-chemistry.orgresearchgate.net This approach utilizes a photocatalyst, such as [Ru(bpy)₃]Cl₂, which absorbs visible light to initiate single-electron transfer (SET) processes, thereby generating reactive radical intermediates. organic-chemistry.orgnih.gov

A practical, single-step method for synthesizing 2,5-disubstituted oxazoles has been developed using this technology. researchgate.netorganic-chemistry.org The reaction proceeds from readily available α-bromoketones and benzylamines at room temperature under blue LED irradiation. organic-chemistry.orgnih.gov The process is efficient, requires only a low catalyst loading (e.g., 1 mol%), and demonstrates broad substrate scope. organic-chemistry.org This strategy provides a powerful and sustainable route to access complex oxazole structures, including the natural product texaline, which was synthesized in a 71% yield using this protocol. organic-chemistry.org

Design and Synthesis of Precursors for Halogenated Aryl Oxazoles

4-Bromo-3-chlorobenzaldehyde is a pharmaceutical intermediate that can be prepared via a two-step sequence from 4-bromo-3-chlorobenzoic acid. guidechem.com

Reduction: The carboxylic acid is first reduced to the corresponding alcohol, (4-bromo-3-chlorophenyl)methanol. This can be achieved using a reagent such as a borane-tetrahydrofuran (B86392) (THF) complex at 0 °C. guidechem.com

Oxidation: The resulting alcohol is then oxidized to the target aldehyde, 4-bromo-3-chlorobenzaldehyde. guidechem.com A common oxidizing agent for this transformation is manganese dioxide (MnO₂) in a solvent like 1,2-dichloroethane (B1671644) at room temperature. guidechem.com

Tosylmethyl isocyanide (TosMIC) is a remarkably versatile and stable reagent used in the synthesis of a wide variety of heterocyclic compounds, including oxazoles, pyrroles, and imidazoles. chemicalbook.comorganicreactions.org It is a commercially available, odorless, crystalline solid. organicreactions.org Its synthesis involves a two-step process starting from sodium p-toluenesulfinate. chemicalbook.com

Formamide Formation: Sodium p-toluenesulfinate reacts with formaldehyde and formamide in the presence of formic acid to produce N-(p-tolylsulfonylmethyl)formamide. chemicalbook.com

Dehydration: The intermediate formamide is then dehydrated to yield TosMIC. This is typically accomplished using a dehydrating agent like phosphorus oxychloride (POCl₃) in the presence of a base such as triethylamine. chemicalbook.comorgsyn.org

The successful synthesis and purification of these two precursors are foundational to producing the target compound, 5-(4-Bromo-3-chlorophenyl)-1,3-oxazole, and its analogues.

Derivatization Strategies for Structural Modifications of 5-(4-Bromo-3-chlorophenyl)-1,3-oxazole

The chemical architecture of 5-(4-bromo-3-chlorophenyl)-1,3-oxazole offers multiple sites for structural derivatization, enabling the generation of a diverse library of analogs for various scientific investigations. Key strategies for modification include leveraging the halogen substituents on the phenyl ring and manipulating the oxazole core itself.

One prominent method for altering the substitution pattern of halogenated aromatic and heteroaromatic systems is the "halogen dance" reaction. nih.gov This base-induced migration of a halogen atom can be a powerful tool for creating isomeric products that may be difficult to access through direct synthesis. nih.gov For instance, in a related system, the treatment of a 5-bromo-substituted oxazole with a strong base like lithium diisopropylamide (LDA) can induce isomerization to the 4-bromo derivative. nih.gov This process proceeds through a deprotonation/rehalogenation sequence and could potentially be applied to 5-(4-bromo-3-chlorophenyl)-1,3-oxazole to access novel isomers.

Furthermore, the bromine and chlorine atoms on the phenyl ring serve as versatile handles for palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. Methodologies for the direct arylation of oxazoles at both the C-2 and C-5 positions using a variety of aryl halides and triflates have been well-established, often with high regioselectivity controlled by the choice of phosphine ligands and solvents. organic-chemistry.org Such strategies could be adapted to introduce new aryl, heteroaryl, or alkyl groups at the bromine-substituted position of the phenyl ring.

In addition to modifying the phenyl substituent, the oxazole ring itself can be a target for derivatization. While direct functionalization of the oxazole core can be challenging, precursors can be designed to carry functionalities that are transformed into the desired derivatives in the final steps. For example, a general method for synthesizing 4-sulfenylated oxazoles from β-keto sulfoxides and nitriles has been reported. researchgate.net

The following table summarizes potential derivatization reactions applicable to 5-(4-bromo-3-chlorophenyl)-1,3-oxazole based on established methodologies for similar compounds.

| Reaction Type | Reagents and Conditions | Potential Product | Reference |

| Halogen Dance Isomerization | LDA, THF, -78 °C to 0 °C | Isomeric bromo-chloro-phenyl substituted oxazoles | nih.gov |

| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), base (e.g., K₂CO₃) | 5-(Aryl-3-chlorophenyl)-1,3-oxazole derivatives | researchgate.net |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, phosphine ligand, base | 5-(Amino-3-chlorophenyl)-1,3-oxazole derivatives | researchgate.net |

| C-H Arylation of Oxazole | Aryl halide, Pd catalyst, ligand, base | 2-Aryl-5-(4-bromo-3-chlorophenyl)-1,3-oxazole | organic-chemistry.org |

These derivatization strategies highlight the synthetic versatility of the 5-(4-bromo-3-chlorophenyl)-1,3-oxazole scaffold, allowing for systematic structural modifications to explore its chemical and biological properties further.

Reaction Mechanisms and Chemical Transformations of Oxazole Scaffolds

Detailed Mechanistic Pathways of Oxazole (B20620) Ring Closure

The formation of the 1,3-oxazole ring can be achieved through several synthetic strategies. For a 5-substituted oxazole like 5-(4-Bromo-3-chlorophenyl)-1,3-oxazole, the most relevant methods start from an aldehyde.

Robinson-Gabriel Synthesis: This classic method involves the cyclization and dehydration of an α-acylamino ketone. pharmaguideline.comsynarchive.com The reaction is typically promoted by strong acids like sulfuric acid. pharmaguideline.com The mechanism begins with the protonation of the amide carbonyl, followed by intramolecular nucleophilic attack from the enol form of the ketone to form a five-membered oxazoline (B21484) intermediate. Subsequent dehydration yields the aromatic oxazole ring. acs.org

Van Leusen Oxazole Synthesis: This is one of the most efficient methods for preparing 5-substituted oxazoles directly from aldehydes. nih.govorganic-chemistry.org The reaction utilizes tosylmethyl isocyanide (TosMIC) as a key reagent under basic conditions. wikipedia.orgnih.gov

The mechanism proceeds as follows:

Deprotonation: A base (e.g., K₂CO₃) deprotonates the α-carbon of TosMIC, creating a nucleophilic carbanion. wikipedia.org

Nucleophilic Attack: The TosMIC anion attacks the carbonyl carbon of the aldehyde (4-Bromo-3-chloro-benzaldehyde in this case), forming an alkoxide intermediate. organic-chemistry.org

Cyclization: The alkoxide oxygen then attacks the isocyanide carbon in a 5-endo-dig cyclization to form a 5-membered oxazoline intermediate. wikipedia.orgnih.gov

Elimination: A final base-promoted elimination of the tosyl group (p-toluenesulfinic acid) occurs, leading to the aromatization of the ring to form the 5-substituted oxazole. organic-chemistry.orgnih.gov This method is valued for its mild conditions and operational simplicity. nih.gov

Other Methods: Oxazoles can also be synthesized from diazocarbonyl compounds. nih.gov For instance, the reaction of diazocarbonyl compounds with nitriles, catalyzed by transition metals like gold or rhodium, can yield highly substituted oxazoles. nih.gov Another approach involves the reaction of α-haloketones with primary amides. pharmaguideline.comijpsonline.com

| Reaction | Key Reagents | Product Type | Reference |

| Robinson-Gabriel Synthesis | α-Acylamino ketone, Acid (H₂SO₄) | 2,5-Disubstituted oxazole | pharmaguideline.com |

| Van Leusen Reaction | Aldehyde, TosMIC, Base (K₂CO₃) | 5-Substituted oxazole | wikipedia.orgnih.gov |

| From Diazo Compounds | Diazocarbonyl compound, Nitrile, Catalyst (Au, Rh) | Polysubstituted oxazole | nih.gov |

Intrinsic Reactivity of the 1,3-Oxazole Ring System

The 1,3-oxazole ring is an aromatic heterocycle, but its aromaticity is less pronounced than that of benzene, pyrrole, or even its sulfur analog, thiazole (B1198619). wikipedia.orgresearchgate.net This reduced aromaticity, coupled with the presence of two heteroatoms, dictates its reactivity profile. The ring contains a pyridine-like nitrogen atom at position 3 and a furan-like oxygen atom at position 1. pharmaguideline.comtandfonline.com

Electrophilic substitution on the oxazole ring is generally difficult due to the ring's electron-deficient nature. pharmaguideline.com Such reactions typically require the presence of activating, electron-donating groups on the ring. wikipedia.orgnumberanalytics.com When substitution does occur, it preferentially happens at the C5 position, which is the most electron-rich carbon. pharmaguideline.comtandfonline.comnumberanalytics.com The order of reactivity for electrophilic attack is C5 > C4 > C2. pharmaguideline.com In 5-(4-Bromo-3-chlorophenyl)-1,3-oxazole, the C5 position is already occupied. The electron-withdrawing nature of the halophenyl group further deactivates the oxazole ring towards electrophilic attack. Therefore, electrophilic substitution on the oxazole core of this specific molecule is highly unfavorable. Instead, electrophilic substitution would occur on the phenyl ring, directed by the existing chloro and bromo substituents.

The electron-deficient character of the oxazole ring makes it susceptible to nucleophilic attack. The most electron-deficient carbon, and thus the most likely site for initial attack, is the C2 position. pharmaguideline.com

Nucleophilic Substitution: Direct nucleophilic substitution is rare and generally requires a good leaving group, such as a halogen, at the C2 position. pharmaguideline.comwikipedia.orgtandfonline.com

Deprotonation (Metallation): The acidity of the ring protons follows the order C2 > C5 > C4. tandfonline.comsemanticscholar.org Consequently, deprotonation with strong bases like organolithium reagents occurs preferentially at C2. pharmaguideline.comwikipedia.org However, the resulting 2-lithio-oxazoles can be unstable and may exist in equilibrium with a ring-opened isonitrile enolate. pharmaguideline.comwikipedia.orgnih.gov

Ring Opening: More commonly, nucleophilic attack on the oxazole ring leads to cleavage rather than substitution. pharmaguideline.com For example, treatment with nucleophiles like ammonia (B1221849) or formamide (B127407) can cause the ring to open and re-close to form an imidazole (B134444). pharmaguideline.com The oxazole ring can also be opened by oxidizing agents such as potassium permanganate (B83412) or ozone. pharmaguideline.com

Chemical Stability and Aromatization Processes

Oxazoles are considered thermally stable compounds. tandfonline.comsemanticscholar.org However, their aromatic stabilization is modest, making them more susceptible to certain reactions than more robust aromatic systems. wikipedia.orgresearchgate.net

Acid/Base Stability: Oxazoles are weak bases, with the conjugate acid having a pKa of around 0.8. wikipedia.org They form salts with strong acids. pharmaguideline.com The ring exhibits some instability similar to furans and is susceptible to ring opening under harsh acidic or basic conditions, especially in the presence of nucleophiles. tandfonline.comsemanticscholar.org Certain substituents can greatly influence stability; for example, 5-hydroxyoxazoles with a 4-carboxy group have been found to be unstable towards hydrolytic ring-opening and decarboxylation. nih.gov

Oxidative Stability: The oxazole ring is relatively sensitive to oxidation and can be cleaved by strong oxidizing agents. pharmaguideline.comslideshare.net

Aromatization: Aromatization is a key driving force in the final step of many oxazole syntheses, such as the elimination of p-toluenesulfinic acid in the Van Leusen reaction organic-chemistry.org or dehydration in the Robinson-Gabriel synthesis. pharmaguideline.com This step converts a non-aromatic oxazoline intermediate into the more stable aromatic oxazole.

Functional Group Interconversions and Palladium-Mediated Coupling on the Aryl Moiety

The aryl moiety of 5-(4-Bromo-3-chlorophenyl)-1,3-oxazole is ripe for functionalization, particularly through palladium-mediated cross-coupling reactions. The presence of two different halogen atoms (bromine and chlorine) allows for selective transformations.

Suzuki-Miyaura Coupling: This is a powerful and widely used reaction for forming carbon-carbon bonds. youtube.com In the context of 5-(4-Bromo-3-chlorophenyl)-1,3-oxazole, the greater reactivity of the C-Br bond compared to the C-Cl bond in palladium-catalyzed reactions allows for regioselective coupling. By reacting the molecule with an aryl or vinyl boronic acid in the presence of a palladium catalyst and a base, the bromine atom can be selectively replaced. nih.govmanchester.ac.uk This strategy is highly effective for synthesizing complex biaryl structures containing an oxazole core. researchgate.netnih.gov

Other Cross-Coupling Reactions: Similar selectivity can be achieved with other palladium-catalyzed reactions, such as the Heck reaction (with alkenes), Sonogashira coupling (with terminal alkynes), and Buchwald-Hartwig amination (with amines), allowing for the introduction of a wide variety of functional groups at the C4 position of the phenyl ring.

| Reaction | Reactant | Catalyst System | Transformation | Reference |

| Suzuki-Miyaura Coupling | Arylboronic acid | Pd(0) catalyst, Base | C-Br bond converted to C-Aryl bond | nih.govmanchester.ac.uk |

| Heck Reaction | Alkene | Pd(0) catalyst, Base | C-Br bond converted to C-Vinyl bond | - |

| Sonogashira Coupling | Terminal alkyne | Pd(0)/Cu(I) catalyst, Base | C-Br bond converted to C-Alkynyl bond | - |

| Buchwald-Hartwig Amination | Amine | Pd(0) catalyst, Base | C-Br bond converted to C-N bond | - |

Rearrangement Reactions Involving Oxazole Intermediates (e.g., Cornforth Rearrangement)

The Cornforth rearrangement is a characteristic thermal rearrangement of 4-acyloxazoles. wikipedia.orgalchetron.com It involves the transposition of the acyl group at C4 and the substituent at C5. wikipedia.org Although 5-(4-Bromo-3-chlorophenyl)-1,3-oxazole itself does not have the required 4-acyl substituent to undergo this specific reaction, understanding the mechanism is key to comprehending oxazole chemistry.

The mechanism is believed to proceed through a pericyclic ring opening to a transient nitrile ylide intermediate. wikipedia.orgchem-station.com This intermediate then undergoes a wikipedia.orgwikipedia.org-sigmatropic-like rearrangement, followed by ring closure to form the isomeric oxazole. wikipedia.orgalchetron.com The reaction's outcome depends on the relative energies of the starting material, the intermediate, and the product. wikipedia.orgrsc.org This rearrangement highlights the dynamic nature of the oxazole ring under thermal conditions and its ability to serve as a precursor to other structures via ring-opened intermediates. wikipedia.orgproquest.com

Structure Activity Relationship Sar Studies and Rational Molecular Design

Elucidation of Pharmacophoric Features within Oxazole-Based Chemical Space

The 1,3-oxazole ring is a privileged five-membered heterocyclic scaffold in medicinal chemistry due to its presence in a wide array of biologically active natural products and synthetic compounds. tandfonline.comnih.gov It serves as a key pharmacophore, a molecular framework that carries the essential features responsible for a drug's biological activity. The oxazole (B20620) nucleus, containing both a nitrogen and an oxygen atom, can participate in various non-covalent interactions with biological targets like enzymes and receptors, including hydrogen bonding, and hydrophobic and van der Waals interactions. tandfonline.comderpharmachemica.com

The biological activity of oxazole derivatives is highly dependent on the substitution pattern at the C2, C4, and C5 positions of the ring. tandfonline.comnih.gov These substituents influence the molecule's electronic properties, lipophilicity, and steric profile, which in turn dictate its pharmacokinetic and pharmacodynamic behavior. For instance, the introduction of aryl groups at the C5 position, as seen in 5-(4-Bromo-3-chlorophenyl)-1,3-oxazole, is a common strategy in the design of bioactive compounds. derpharmachemica.com The nature and substitution of this aryl ring are critical for modulating the biological response.

Impact of Substituents on the Aryl and Oxazole Ring on Biological Interactions

The type and position of substituents on both the aryl and oxazole rings of compounds like 5-(4-Bromo-3-chlorophenyl)-1,3-oxazole have a profound impact on their interactions with biological targets. SAR studies are crucial for identifying which substituents enhance potency and selectivity.

Halogen atoms such as bromine and chlorine are frequently incorporated into drug candidates to modulate their physicochemical properties and biological activity. The introduction of halogens can influence a molecule's lipophilicity, metabolic stability, and binding affinity to its target. researchgate.net In the case of 5-(4-Bromo-3-chlorophenyl)-1,3-oxazole, the presence of both bromine and chlorine on the phenyl ring is a key structural feature.

The specific placement of these halogens is critical. For example, in a series of 1,3-oxazole sulfonamides, halogenated aniline (B41778) derivatives were found to be among the most potent inhibitors of cancer cell growth. researchgate.net The electronic and steric properties of bromine and chlorine at the 4- and 3-positions, respectively, of the phenyl ring in 5-(4-Bromo-3-chlorophenyl)-1,3-oxazole likely play a significant role in its biological profile. The electron-withdrawing nature of these halogens can affect the electron density of the phenyl ring, influencing its interaction with target proteins.

Research on other halogenated heterocyclic compounds has shown that the type of halogen can also be important, with antibacterial activity sometimes increasing in the order of fluorine to iodine, suggesting that atomic size may be a key factor in addition to electronic effects. nih.gov

For instance, a study on halogen-substituted 2-aryl-N-phenylbenzimidazoles revealed that meta-isomers and para-isomers form different intermolecular interactions in their crystal structures, which can be extrapolated to their potential interactions with a biological target. acs.org The 3-chloro and 4-bromo substitution pattern in 5-(4-Bromo-3-chlorophenyl)-1,3-oxazole creates a specific electronic and steric landscape that is distinct from other di-halogenated isomers. This specific arrangement can lead to optimized interactions with a particular biological target, enhancing potency and selectivity. The precise positioning of the bromine and chlorine atoms can influence the orientation of the phenyl ring within the binding site, allowing for favorable contacts with specific amino acid residues.

Conformational Analysis and Molecular Flexibility of Aryl Oxazoles

Studies on similar 3,5-diarylisoxazoles have shown that the dihedral angles between the isoxazole (B147169) ring and the attached phenyl rings are typically non-zero, indicating a non-planar conformation. nih.govresearchgate.net For example, in 5-(3-methoxyphenyl)-3-phenyl-1,2-oxazole, the dihedral angles are 17.1° and 15.2°. researchgate.net The specific values of these angles are influenced by the nature and position of the substituents on the phenyl rings. The 4-bromo and 3-chloro substituents in 5-(4-Bromo-3-chlorophenyl)-1,3-oxazole will influence the preferred conformation and the energy barrier for rotation, which can impact how the molecule fits into a binding site.

The molecular flexibility, or the ability of a molecule to adopt different conformations, is also a key factor in drug-target interactions. A certain degree of flexibility can be advantageous, allowing the molecule to adapt its shape to the binding site, a concept known as "induced fit."

Computational and Experimental Ligand-Target Interaction Profiling

To understand how 5-(4-Bromo-3-chlorophenyl)-1,3-oxazole and related compounds exert their biological effects, a combination of computational and experimental techniques is employed to profile their interactions with potential targets.

Computational Studies: Molecular docking is a powerful computational tool used to predict the binding mode and affinity of a ligand to a biological target. nih.govnih.govresearchgate.net For oxazole derivatives, docking studies can reveal how the halogenated phenyl ring and the oxazole core fit into the active site of a protein. nih.govmdpi.com These studies can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, that contribute to the binding affinity. For example, docking studies of 4-phenyl-2-oxazole derivatives as PDE4 inhibitors suggested that a methoxy (B1213986) group on the phenyl ring interacted favorably with the metal-binding pocket of the enzyme. nih.gov

Experimental Studies: X-ray crystallography of ligand-protein complexes provides definitive experimental evidence of the binding mode at an atomic level. rsc.org This technique can confirm the predictions from docking studies and reveal the precise orientation of the ligand in the binding site. Other experimental techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy, can also provide insights into ligand-target interactions in solution. nih.gov

The table below summarizes findings from various studies on related oxazole compounds, illustrating the types of interactions observed.

| Compound Class | Target | Key Interactions Observed | Reference |

| 4-Phenyl-2-oxazole derivatives | PDE4B | Interaction with metal binding pocket | nih.gov |

| Oxazole-based imidazopyridine | Urease | Not specified | researchgate.net |

| 1,3,4-Oxadiazole (B1194373) derivatives | Caspase-3 | Not specified | nih.gov |

| Halogenated compounds | Various | Halogen-aryl π interactions | nih.gov |

Strategies for Hit-to-Lead and Lead Optimization in Oxazole Research

The process of drug discovery often begins with a "hit," a compound that shows some desired biological activity in an initial screen. This hit then undergoes a process of "hit-to-lead" optimization to develop a "lead" compound with improved potency, selectivity, and drug-like properties. This lead is then further refined in the "lead optimization" phase.

For oxazole-based compounds, these strategies involve systematically modifying the structure of the hit compound and evaluating the effects of these changes on its biological activity. nih.govresearchgate.netnih.govnih.govacs.org Key strategies include:

Scaffold Hopping: Replacing the oxazole core with other heterocyclic rings (e.g., thiazole (B1198619), triazole) to explore new chemical space and potentially improve properties. nih.gov

Substituent Modification: Systematically altering the substituents on the aryl and oxazole rings to improve potency and selectivity. This can involve changing the position, number, and type of substituents. nih.gov

Structure-Based Drug Design: Using the three-dimensional structure of the target protein to guide the design of new compounds that are predicted to bind with higher affinity. nih.gov

Fragment-Based Drug Design: Growing or linking small molecular fragments to build a potent inhibitor within the target's binding site. nih.gov

The table below outlines some common optimization strategies and their goals in the context of oxazole research.

| Optimization Strategy | Goal | Example Application | Reference |

| Scaffold Hopping | Improve drug-like properties, find novel intellectual property | Replacing an oxazoline (B21484) with a triazole in antifungal agents. | nih.gov |

| Substituent Modification | Enhance potency and selectivity | Varying aryl substituents to improve anticancer activity. | nih.gov |

| Structure-Based Design | Rational design of more potent inhibitors | Using protein crystal structures to guide modifications. | nih.gov |

| Fragment Growing | Increase binding affinity | Building a lead compound from smaller fragments. | nih.gov |

Theoretical and Computational Investigations of 5 4 Bromo 3 Chlorophenyl 1,3 Oxazole

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide profound insights into the electronic structure and properties of molecules. These methods are instrumental in predicting molecular geometry, stability, and reactivity before a compound is even synthesized.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For 5-(4-Bromo-3-chlorophenyl)-1,3-oxazole, DFT calculations, likely using a functional such as B3LYP with a basis set like 6-311++G(d,p), would be employed to determine its most stable three-dimensional conformation. ajchem-a.comresearchgate.net

Electronic Structure and Aromaticity: The electronic structure analysis would reveal the distribution of electron density across the molecule. The aromaticity of both the phenyl and oxazole (B20620) rings would be quantified using indices such as the Nucleus-Independent Chemical Shift (NICS) or the Harmonic Oscillator Model of Aromaticity (HOMA). While the phenyl ring is inherently aromatic, the oxazole ring possesses a lower degree of aromaticity. The substitution pattern on the phenyl ring is anticipated to modulate the electronic properties and aromatic character of the entire molecule. nih.gov

Table 1: Representative Optimized Geometrical Parameters for a Phenyl-Oxazole Scaffold (Illustrative)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C(phenyl)-C(oxazole) | 1.48 | - | - |

| C-Br | 1.90 | - | - |

| C-Cl | 1.74 | - | - |

| C-O (oxazole) | 1.37 | - | - |

| C=N (oxazole) | 1.31 | - | - |

| C-N-C (oxazole) | - | 105 | - |

| Phenyl-Oxazole | - | - | ~30-40 |

Note: This table is illustrative, showing typical values for similar structures based on DFT calculations.

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy indicates its electron-accepting ability. ajchem-a.comyoutube.com

The HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) is a critical parameter for determining molecular stability and reactivity. A smaller gap suggests a molecule is more reactive and less stable. ajchem-a.comntu.edu.iq For 5-(4-Bromo-3-chlorophenyl)-1,3-oxazole, the HOMO is expected to be localized primarily on the electron-rich phenyl ring, while the LUMO would likely be distributed over the oxazole ring and the halogen substituents. researchgate.net

From the HOMO and LUMO energies, various global reactivity descriptors can be calculated to further characterize the molecule's reactivity. ntu.edu.iqacademie-sciences.fr

Table 2: Illustrative Frontier Molecular Orbital Energies and Global Reactivity Descriptors

| Parameter | Symbol | Formula | Typical Value (eV) |

| HOMO Energy | EHOMO | - | -6.5 |

| LUMO Energy | ELUMO | - | -1.5 |

| Energy Gap | ΔE | ELUMO - EHOMO | 5.0 |

| Ionization Potential | IP | -EHOMO | 6.5 |

| Electron Affinity | EA | -ELUMO | 1.5 |

| Electronegativity | χ | (IP + EA) / 2 | 4.0 |

| Chemical Hardness | η | (IP - EA) / 2 | 2.5 |

| Softness | S | 1 / (2η) | 0.2 |

| Electrophilicity Index | ω | χ² / (2η) | 3.2 |

Note: Values are representative for similar heterocyclic compounds and serve as an illustration. ajchem-a.comacademie-sciences.fr

Natural Bond Orbital (NBO) analysis is a powerful tool for studying charge transfer and intramolecular interactions. It provides a detailed picture of the delocalization of electron density between filled (donor) and empty (acceptor) orbitals within the molecule. researchgate.net

The Molecular Electrostatic Potential (ESP) map is a visual representation of the charge distribution around a molecule. It is used to predict sites for electrophilic and nucleophilic attack. ajchem-a.comacademie-sciences.fr Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and prone to nucleophilic attack. researchgate.netyoutube.com

In the ESP map of 5-(4-Bromo-3-chlorophenyl)-1,3-oxazole, the most negative regions are expected to be around the nitrogen and oxygen atoms of the oxazole ring due to their high electronegativity and lone pairs of electrons. ajchem-a.compharmainfo.in The hydrogen atoms of the phenyl ring would exhibit positive potential. The halogen atoms, despite their high electronegativity, can present a region of positive potential known as a "sigma-hole" along the C-X bond axis, making them potential sites for halogen bonding interactions. acs.org

Molecular Docking Simulations for Putative Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. nih.govhilarispublisher.com This method is widely used in drug discovery to screen for potential drug candidates and to understand their mechanism of action at a molecular level. nih.gov

Given the structural motifs present in 5-(4-Bromo-3-chlorophenyl)-1,3-oxazole, such as the oxazole ring and halogenated phenyl group, it could be docked against various biological targets known to interact with such functionalities. These might include protein kinases, cyclooxygenases, or bacterial enzymes. researchgate.netnih.gov The docking simulation would predict the binding affinity (scoring function) and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions, halogen bonds) between the ligand and the amino acid residues in the active site of the protein. pharmainfo.innih.gov A high binding affinity and favorable interactions would suggest that the compound is a potential inhibitor of the target protein. hilarispublisher.com

Molecular Dynamics Simulations for Ligand-Target Complex Stability

While molecular docking provides a static picture of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-receptor complex over time. researchgate.netnih.gov MD simulations are used to assess the stability of the docked complex and to refine the binding mode. nih.govrjpbr.com

An MD simulation of the 5-(4-Bromo-3-chlorophenyl)-1,3-oxazole-protein complex would be run for a duration of nanoseconds to observe the conformational changes and interactions. nih.govresearchgate.net Key parameters such as the root-mean-square deviation (RMSD) of the protein and ligand are monitored to evaluate the stability of the complex. nih.gov A stable complex will show minimal fluctuations in RMSD over the simulation time. Furthermore, MD simulations can provide insights into the role of water molecules in the binding site and can be used to calculate binding free energies, offering a more accurate prediction of binding affinity. nih.govrutgers.edu

In Silico Screening and Virtual Library Design for Oxazole Analogues

In silico screening represents a cornerstone of modern drug discovery, enabling the rapid assessment of large chemical libraries against biological targets to identify promising lead compounds. For a scaffold such as 5-(4-bromo-3-chlorophenyl)-1,3-oxazole, virtual screening would typically involve docking a library of its analogues into the active site of a computationally rendered biological target, such as an enzyme or receptor implicated in a disease pathway. This process computationally estimates the binding affinity and mode of interaction for each analogue, allowing for the prioritization of compounds for synthesis and experimental testing.

The design of a virtual library of analogues for 5-(4-bromo-3-chlorophenyl)-1,3-oxazole would be a systematic process. It would involve the modification of the parent structure at key positions to explore the structure-activity relationship (SAR). For instance, modifications could include:

Substitution on the phenyl ring: The bromine and chlorine atoms could be repositioned or replaced with other halogens (e.g., fluorine, iodine) or with electron-donating or electron-withdrawing groups to modulate the electronic properties of the molecule.

Modification of the oxazole ring: While the core oxazole is likely key to its activity, bioisosteric replacement with other five-membered heterocycles like thiazole (B1198619) or oxadiazole could be explored.

Addition of functional groups: Appending various functional groups to either the phenyl or oxazole ring could enhance target interaction, improve pharmacokinetic properties, or introduce new interaction points.

The goal of creating such a virtual library is to systematically explore the chemical space around the core scaffold to identify derivatives with potentially improved potency, selectivity, or pharmacokinetic profiles.

Computational Prediction of Biological Interactions and Potential Mechanisms

Computational methods are invaluable for predicting how 5-(4-bromo-3-chlorophenyl)-1,3-oxazole and its analogues might interact with biological macromolecules, thereby elucidating their potential mechanisms of action. Molecular docking is a primary tool used for this purpose. In a typical molecular docking study, the three-dimensional structure of a target protein is used as a receptor, and the small molecule (ligand) is computationally placed into the binding site.

For example, based on studies of similar heterocyclic compounds, potential biological targets for oxazole derivatives could include protein kinases, estrogen receptors, or enzymes involved in microbial metabolism. biointerfaceresearch.combiotech-asia.org A docking simulation would predict the binding energy and the specific interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, between the ligand and the amino acid residues of the target protein. mdpi.com

The predicted binding mode can offer insights into the mechanism of action. For instance, if the compound is predicted to bind to the active site of an enzyme, it might act as an inhibitor. If it binds to a receptor's ligand-binding domain, it could function as an agonist or antagonist. Such computational predictions are critical for generating hypotheses that can be tested experimentally.

Below is a hypothetical data table illustrating the kind of results a molecular docking study might generate for analogues of 5-(4-bromo-3-chlorophenyl)-1,3-oxazole against a putative protein target.

| Compound ID | Modification | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

| Parent | 5-(4-Bromo-3-chlorophenyl)-1,3-oxazole | -7.5 | Tyr234, Leu345, Phe456 |

| Analogue 1 | 4-Fluoro instead of 4-Bromo | -7.8 | Tyr234, Leu345, Phe456, Arg230 |

| Analogue 2 | 3-Methoxy instead of 3-Chloro | -7.2 | Tyr234, Leu345 |

| Analogue 3 | Addition of a hydroxyl group at position 2 of the oxazole | -8.1 | Tyr234, Leu345, Phe456, Asp342 |

Note: This data is illustrative and not based on experimental results.

Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling

Chemoinformatics and QSAR modeling provide a quantitative approach to understanding the relationship between the chemical structure of a compound and its biological activity. A QSAR model is a mathematical equation that relates the chemical properties of a series of compounds to their activities.

To develop a QSAR model for 5-(4-bromo-3-chlorophenyl)-1,3-oxazole analogues, a dataset of compounds with experimentally determined biological activities (e.g., IC50 values) would be required. For each compound, a set of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecule's structure and properties, such as:

Topological descriptors: Related to the connectivity of atoms.

Geometrical descriptors: Based on the 3D structure of the molecule.

Electronic descriptors: Quantifying the distribution of electrons.

Hydrophobic descriptors: Related to the molecule's lipophilicity (e.g., logP).

Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that predicts biological activity based on these descriptors. A robust QSAR model can be used to predict the activity of newly designed compounds, helping to prioritize which analogues to synthesize and test. researchgate.net

Preliminary Computational Toxicology Prediction (e.g., ADMET properties from in silico models)

A significant advantage of computational methods is the ability to predict the pharmacokinetic and toxicological properties of compounds early in the drug discovery process. This is often referred to as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction. Various in silico models and software can predict these properties for 5-(4-bromo-3-chlorophenyl)-1,3-oxazole and its analogues. biotech-asia.orgnih.gov

These predictions are crucial for identifying potential liabilities that could lead to drug failure in later stages of development. For example, poor oral bioavailability, rapid metabolism, or predicted toxicity could deprioritize an otherwise potent compound.

A summary of predicted ADMET properties for the parent compound might look like this:

| Property | Predicted Value | Interpretation |

| Molecular Weight | < 500 g/mol | Compliant with Lipinski's Rule of Five |

| LogP | < 5 | Compliant with Lipinski's Rule of Five |

| H-bond Donors | 0 | Compliant with Lipinski's Rule of Five |

| H-bond Acceptors | 2 | Compliant with Lipinski's Rule of Five |

| Aqueous Solubility | Moderate | Acceptable for potential oral absorption |

| Blood-Brain Barrier Permeability | Likely to cross | Potential for CNS activity |

| CYP450 Inhibition | Potential inhibitor of CYP2D6 | Possible drug-drug interactions |

| Hepatotoxicity | Low risk | Favorable prediction |

| Mutagenicity (Ames test) | Non-mutagenic | Favorable prediction |

Note: This data is illustrative and generated from typical in silico models, not from experimental results.

These in silico toxicology and pharmacokinetic predictions are vital for guiding the design of new analogues with more favorable drug-like properties. mdpi.comneliti.com

Biological and Pharmacological Research Potential of Oxazole Derivatives

Exploration of Biological Target Identification and Validation

The oxazole (B20620) ring is a privileged scaffold in medicinal chemistry, capable of interacting with numerous enzymes and receptors. tandfonline.com This facilitates the rational design of targeted therapeutic agents. The identification and validation of these biological targets are crucial steps in the development of new drugs.

Enzyme Inhibition Studies (e.g., Hydroxylase Enzymes, DNA Gyrase, COX-2, Constitutive Androstane Receptor (CAR), FtsZ)

Oxazole derivatives have been extensively studied as inhibitors of various enzymes critical to disease pathology.

Hydroxylase Enzymes : Certain oxazoline (B21484) derivatives have been synthesized and evaluated for their ability to inhibit 17α-hydroxylase/17,20-lyase (CYP17A1), a key enzyme in steroid biosynthesis. nih.gov For example, specific pregnenolone-derived oxazolinyl compounds were identified as potent inhibitors of CYP17A1 activity. nih.gov

DNA Gyrase : The antibacterial potential of some oxazole derivatives has been linked to their ability to inhibit DNA gyrase and topoisomerase IV. derpharmachemica.com One study reported a series of novel pyrazole, oxazole, and imidazole (B134444) derivatives with potent antibacterial activity attributed to the inhibition of these essential bacterial enzymes. derpharmachemica.com